

pharmacokinetic properties of drugs containing the 2-(piperazin-2-yl)acetic acid moiety

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Compound of Interest

Compound Name: 2-(4-(tert-
Butoxycarbonyl)piperazin-2-
yl)acetic acid

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A Comparative Guide to the Pharmacokinetic Properties of Adagrasib and Divarasib, Two KRAS G12C Inhibitors Featuring a Piperazine Moiety

This guide provides a detailed comparison of the pharmacokinetic properties of two targeted cancer therapies, Adagrasib and Divarasib. Both drugs are potent inhibitors of the KRAS G12C mutation and incorporate a piperazine scaffold, a structural feature often utilized in drug design to optimize pharmacokinetic profiles.^[1] While neither contains the exact 2-(piperazin-2-yl)acetic acid moiety, Adagrasib is synthesized using a closely related precursor, (S)-2-(piperazin-2-yl)acetonitrile.^[1] This guide is intended for researchers, scientists, and drug development professionals interested in the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Adagrasib and Divarasib based on clinical trial data in patients with solid tumors.

Pharmacokinetic Parameter	Adagrasib (600 mg twice daily)	Divarasib (400 mg daily)
Time to Maximum Concentration (Tmax)	~6 hours	Not explicitly stated in the provided results.
Half-life (t _{1/2})	~23 hours[2]	17.6 hours[3]
Maximum Plasma Concentration (Cmax)	985 ng/mL[3]	657 ng/mL[3]
Area Under the Curve (AUC)	37,139 hng/mL[3]	9130 hng/mL[3]
Metabolism	Primarily by CYP3A4, with minor contributions from CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6. Adagrasib is also a time-dependent inhibitor of CYP3A4.[3][4]	Information not available in the provided search results.
Excretion	Primarily in feces (~75%), with a small amount in urine (~4.5%).[5][6]	Information not available in the provided search results.
Oral Bioavailability	50.72% in rats.[2] Human bioavailability data is not explicitly stated but the drug is orally available.	Information not available in the provided search results.
Plasma Protein Binding	~98%[5]	Information not available in the provided search results.

Experimental Protocols

Adagrasib: KRYSTAL-1 Phase I/IB Study

The pharmacokinetic properties of Adagrasib were extensively evaluated in the first-in-human, phase I/IB KRYSTAL-1 study.[7][8]

- Study Design: Patients with advanced KRAS G12C-mutant solid tumors received Adagrasib at various oral doses, with the recommended Phase II dose being 600 mg twice daily.[8] Safety, tolerability, and pharmacokinetic profiles were assessed.[7]
- Pharmacokinetic Sampling: For single-dose pharmacokinetics, blood samples were collected at predetermined time points after the initial dose.[7] For multiple-dose pharmacokinetics, samples were taken to determine steady-state concentrations.[7]
- Bioanalytical Method: Plasma concentrations of Adagrasib were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
- Absorption, Metabolism, and Excretion (AME) Study: A separate study in healthy subjects involved the administration of a single oral 600 mg dose of [14C]-labeled Adagrasib.[3] Plasma, urine, and feces were collected over a period to measure total radioactivity and identify metabolites.[3]

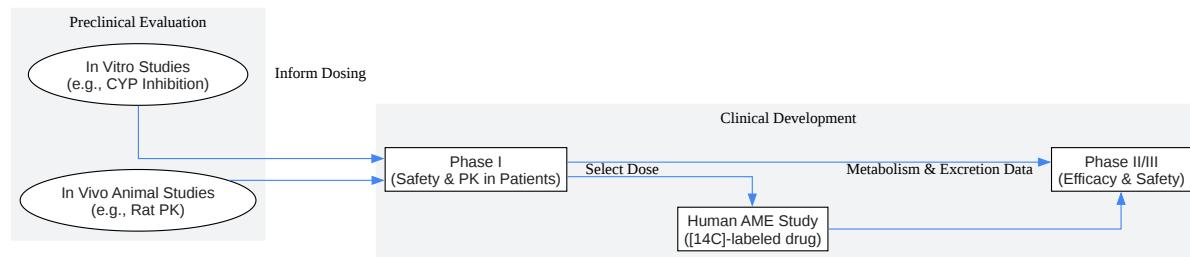
Divarasib: Phase I Study (NCT04449874)

Pharmacokinetic data for Divarasib was obtained from a Phase I clinical trial in patients with KRAS G12C-mutated solid tumors.[3][9][10]

- Study Design: This was an open-label, non-randomized, interventional study.[10][11] Patients received Divarasib orally once daily at doses ranging from 50 to 400 mg.[10][12] The primary objective was to assess safety, with pharmacokinetics as a secondary objective. [11][12]
- Pharmacokinetic Analysis: Pharmacokinetic parameters were evaluated in patients who received the 400 mg dose.[3] Steady-state concentrations were assessed at cycle 1 day 8 or cycle 2 day 1.[3]
- Bioanalytical Method: While not explicitly detailed in the provided abstracts, a validated bioanalytical method such as LC-MS/MS would have been used to quantify Divarasib concentrations in plasma.

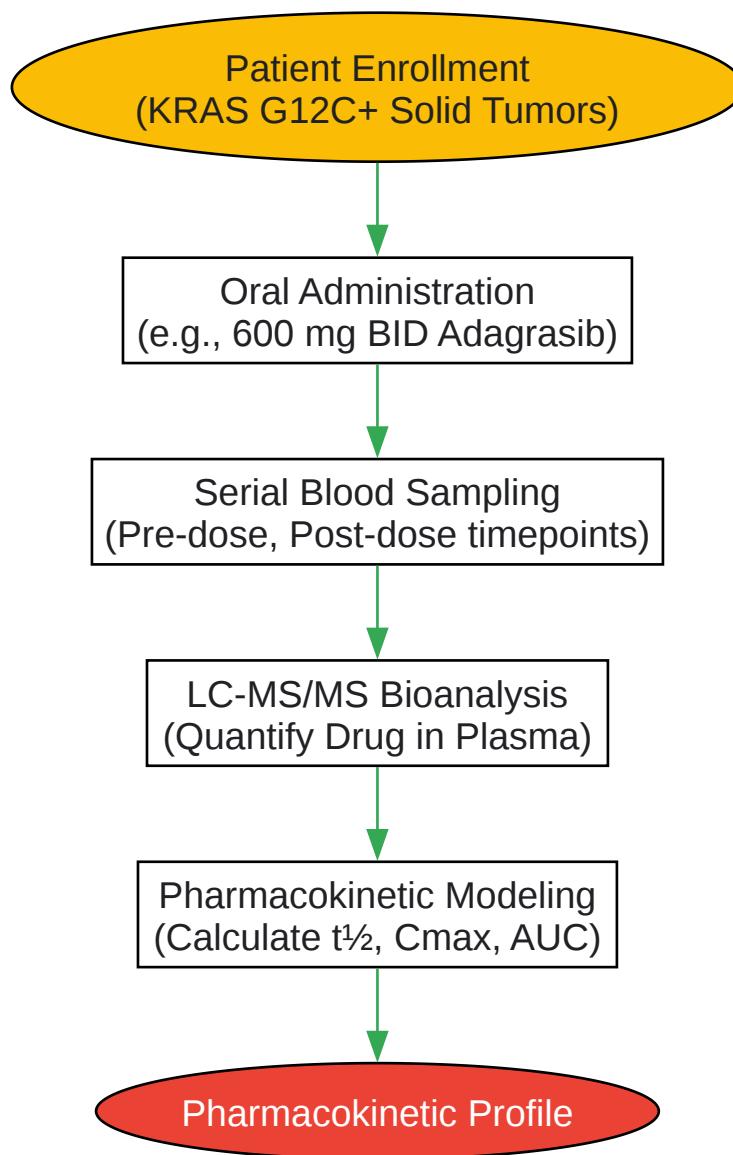
Visualizations

The following diagrams illustrate key conceptual workflows relevant to the pharmacokinetic evaluation of these drugs.



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Caption: Drug Development Pharmacokinetic Workflow.



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Caption: Clinical Pharmacokinetic Study Workflow.

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